N-(4-fluorobenzyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Overview
Description
N-(4-fluorobenzyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of 1,4-diaminobutane with a suitable dihalide.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a 2-fluorophenyl group, often using a halogenated precursor and a base.
Attachment of the acetamide group: The final step involves the reaction of the piperazine derivative with an acetamide precursor, such as acetic anhydride or acetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents include halogenated compounds (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could yield a fully saturated compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a tool for studying receptor-ligand interactions.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide would depend on its specific molecular targets. It might interact with receptors in the central nervous system, modulating neurotransmitter release or receptor activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
- N-(4-methylbenzyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Uniqueness
N-(4-fluorobenzyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is unique due to the presence of fluorine atoms, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c20-16-7-5-15(6-8-16)13-22-19(25)14-23-9-11-24(12-10-23)18-4-2-1-3-17(18)21/h1-8H,9-14H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWYYWZOWRSPHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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